molecular formula C11H12N2S B1290784 4-(Thiomorpholin-4-yl)benzonitrile CAS No. 90254-21-0

4-(Thiomorpholin-4-yl)benzonitrile

Cat. No.: B1290784
CAS No.: 90254-21-0
M. Wt: 204.29 g/mol
InChI Key: IDDMJWJZSZMAOQ-UHFFFAOYSA-N
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Description

4-(Thiomorpholin-4-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol It is characterized by the presence of a thiomorpholine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholin-4-yl)benzonitrile typically involves the reaction of thiomorpholine with 4-fluorobenzonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiomorpholine+4-FluorobenzonitrileThis compound\text{Thiomorpholine} + \text{4-Fluorobenzonitrile} \rightarrow \text{this compound} Thiomorpholine+4-Fluorobenzonitrile→this compound

The reaction is usually conducted in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-(Thiomorpholin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, while the benzonitrile moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)benzonitrile: Similar structure but with an oxygen atom in place of sulfur.

    4-(Piperidin-4-yl)benzonitrile: Contains a piperidine ring instead of thiomorpholine.

    4-(Pyrrolidin-4-yl)benzonitrile: Features a pyrrolidine ring.

Uniqueness

4-(Thiomorpholin-4-yl)benzonitrile is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart distinct chemical and biological properties. This sulfur atom can influence the compound’s reactivity, binding interactions, and overall pharmacokinetic profile, making it a valuable compound for various applications.

Properties

IUPAC Name

4-thiomorpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMJWJZSZMAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632623
Record name 4-(Thiomorpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90254-21-0
Record name 4-(Thiomorpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and thiomorpholine.
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